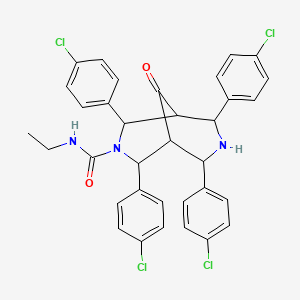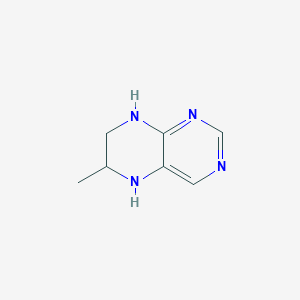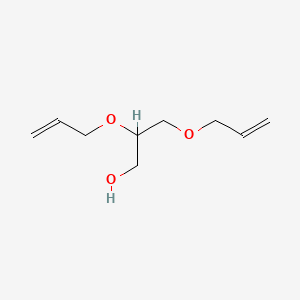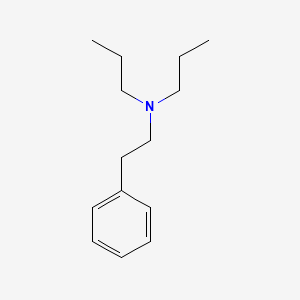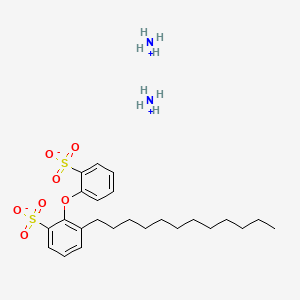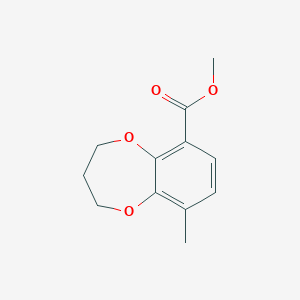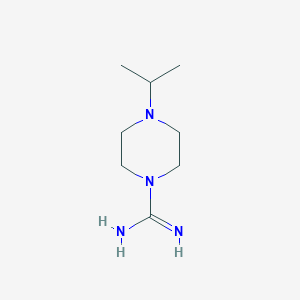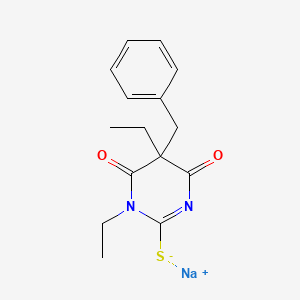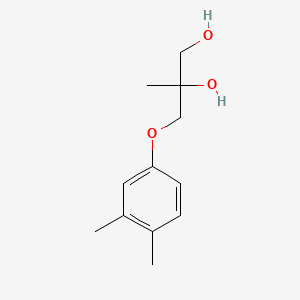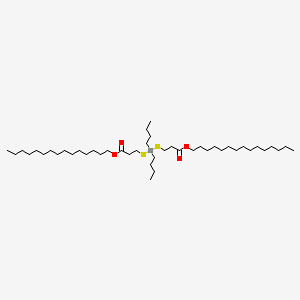
Dibutyltin bis(pentadecyl 3-mercaptopropionate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyltin bis(pentadecyl 3-mercaptopropionate): is an organotin compound that features two butyl groups and two pentadecyl 3-mercaptopropionate groups attached to a tin atom. This compound is known for its applications in various fields, including polymer chemistry and materials science, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dibutyltin bis(pentadecyl 3-mercaptopropionate) typically involves the reaction of dibutyltin oxide with pentadecyl 3-mercaptopropionate in the presence of a suitable solvent. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Dibutyltin oxide+2Pentadecyl 3-mercaptopropionate→Dibutyltin bis(pentadecyl 3-mercaptopropionate)+Water
Industrial Production Methods: In an industrial setting, the production of Dibutyltin bis(pentadecyl 3-mercaptopropionate) involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction is monitored to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Dibutyltin bis(pentadecyl 3-mercaptopropionate) can undergo oxidation reactions, particularly at the sulfur atoms in the mercaptopropionate groups.
Substitution: The compound can participate in substitution reactions where the butyl groups or the mercaptopropionate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Substituting Agents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Substitution Products: Various organotin derivatives depending on the substituting agent used.
Scientific Research Applications
Chemistry:
Catalysis: Dibutyltin bis(pentadecyl 3-mercaptopropionate) is used as a catalyst in polymerization reactions, particularly in the production of polyurethanes and polyesters.
Stabilizers: It acts as a stabilizer in the production of polyvinyl chloride (PVC) to prevent degradation during processing.
Biology and Medicine:
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Drug Delivery: Research is ongoing into its use as a carrier for drug delivery systems, leveraging its ability to form stable complexes with various drugs.
Industry:
Coatings: Used in the formulation of coatings and paints to enhance durability and resistance to environmental factors.
Adhesives: Incorporated into adhesives to improve bonding strength and flexibility.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of Dibutyltin bis(pentadecyl 3-mercaptopropionate) involves its interaction with cellular membranes and proteins. The mercaptopropionate groups can form disulfide bonds with thiol groups in proteins, leading to alterations in protein function and cellular processes. This interaction is crucial for its antimicrobial and catalytic activities.
Comparison with Similar Compounds
Dibutyltin dilaurate: Another organotin compound used as a catalyst in polymerization reactions.
Dibutyltin diacetate: Known for its applications in organic synthesis and as a stabilizer in PVC production.
Dibutyltin dichloride: Used in the synthesis of other organotin compounds and as a catalyst in various chemical reactions.
Uniqueness: Dibutyltin bis(pentadecyl 3-mercaptopropionate) is unique due to the presence of long-chain alkyl groups (pentadecyl) and mercaptopropionate groups, which impart distinct chemical properties such as enhanced solubility in organic solvents and specific reactivity towards thiol-containing compounds.
Properties
CAS No. |
70969-63-0 |
|---|---|
Molecular Formula |
C44H88O4S2Sn |
Molecular Weight |
864.0 g/mol |
IUPAC Name |
pentadecyl 3-[dibutyl-(3-oxo-3-pentadecoxypropyl)sulfanylstannyl]sulfanylpropanoate |
InChI |
InChI=1S/2C18H36O2S.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-18(19)15-17-21;2*1-3-4-2;/h2*21H,2-17H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI Key |
JAGXWYFLJYKUCO-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCOC(=O)CCS[Sn](CCCC)(CCCC)SCCC(=O)OCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


